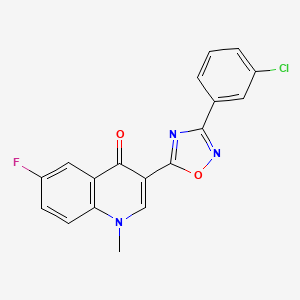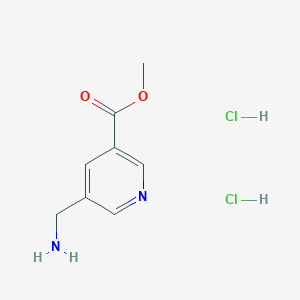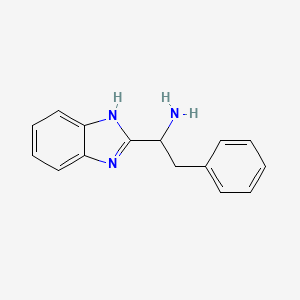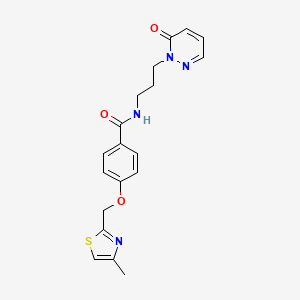
4-(tert-butyl)-N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(tert-butyl)-N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide” is a chemical compound with the molecular formula C25H25FN6O2S2. It has a molecular weight of 524.6 g/mol . This compound is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. It contains a triazole ring, a thiazole ring, a benzamide group, and a tert-butyl group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 524.6 g/mol. It has a computed XLogP3-AA value of 4.8, which is a measure of its lipophilicity. This compound has 2 hydrogen bond donors and 8 hydrogen bond acceptors. It also has a rotatable bond count of 9. The exact mass and monoisotopic mass of this compound are both 524.14644457 g/mol. The topological polar surface area of this compound is 155 Ų .
Scientific Research Applications
Metabolic Pathways and Toxicity Studies
One area of research into compounds similar to 4-(tert-butyl)-N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide involves the study of their metabolic pathways and potential toxicity. For example, the metabolism of nephro- or hepatotoxic thiazoles, including compounds with tert-butyl and thiazol-2-ylamino structures, has been examined to understand the formation of toxic metabolites. These studies identified thioamides as ring cleavage products, suggesting specific metabolic pathways that could inform the safety profile of similar compounds (Mizutani, Yoshida, & Kawazoe, 1994).
Synthesis and Antimicrobial Activities
Research has also focused on the synthesis of hybrid molecules incorporating thiazole, triazole, and other heterocyclic motifs, investigating their potential biological activities. For instance, compounds structuring around thiazole and triazole have been synthesized and evaluated for antimicrobial, antilipase, and antiurease activities. Some synthesized compounds demonstrated good to moderate antimicrobial activity against various microorganisms, showcasing the therapeutic potential of these molecules (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Material Science Applications
In material science, the tert-butyl group and related structures have been explored for the synthesis of novel polymers. One study described the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, leading to polymers with significant solubility, thermal stability, and mechanical properties. This research highlights the utility of such compounds in developing advanced materials with specific desirable properties (Hsiao, Yang, & Chen, 2000).
properties
IUPAC Name |
4-tert-butyl-N-[[4-(4-fluorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6O2S2/c1-25(2,3)17-6-4-16(5-7-17)22(34)28-14-20-30-31-24(32(20)19-10-8-18(26)9-11-19)36-15-21(33)29-23-27-12-13-35-23/h4-13H,14-15H2,1-3H3,(H,28,34)(H,27,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRADGESDHIKHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2678103.png)
![5-Methyl-7-(4-thiophen-2-ylpiperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678105.png)

![1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone](/img/structure/B2678109.png)
![N-(3-fluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2678110.png)


![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2678113.png)



![N-[4-[(2-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2678123.png)
